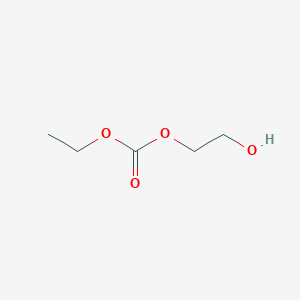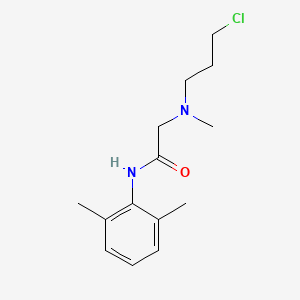
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloropropyl group, a methylamino group, and a dimethylphenyl group attached to the acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 3-chloropropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
化学反応の分析
Types of Reactions
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Similar compounds to Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- include other acetamides with different substituents, such as:
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloropropyl and methylamino groups.
Acetamide, 2-((3-bromopropyl)methylamino)-N-(2,6-dimethylphenyl)-: Contains a bromopropyl group instead of a chloropropyl group.
Uniqueness
The uniqueness of Acetamide, 2-((3-chloropropyl)methylamino)-N-(2,6-dimethylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
23562-36-9 |
|---|---|
分子式 |
C14H21ClN2O |
分子量 |
268.78 g/mol |
IUPAC名 |
2-[3-chloropropyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21ClN2O/c1-11-6-4-7-12(2)14(11)16-13(18)10-17(3)9-5-8-15/h4,6-7H,5,8-10H2,1-3H3,(H,16,18) |
InChIキー |
QCEDYLOVRAIZDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



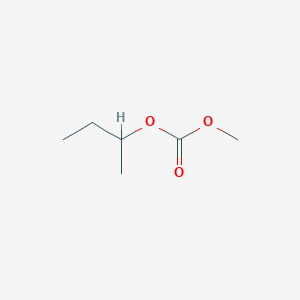


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
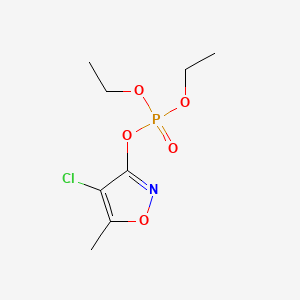
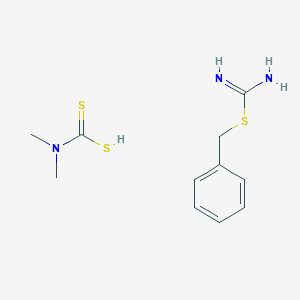
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

